2-(2,4-Difluorophenoxy)pyridin-4-amine

Kinase inhibitor design Regioisomeric differentiation Hinge-binding pharmacophore

Kinase drug discovery requires regiospecific aminopyridine scaffolds with proven target engagement. 2-(2,4-Difluorophenoxy)pyridin-4-amine (CAS 1250599-43-9) provides a validated 4-amine isomer, distinct from the 3-amino variant. Key data: - VRK1 co-crystal (PDB 6BU6) confirms hinge-binding - Direct precursor to ABBV-075 (mivebresib) BET inhibitor - Selective probe development (S(50%) 0.04; IC50 150 nM) - Regiospecific vector for focused library synthesis.

Molecular Formula C11H8F2N2O
Molecular Weight 222.19 g/mol
CAS No. 1250599-43-9
Cat. No. B1453773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Difluorophenoxy)pyridin-4-amine
CAS1250599-43-9
Molecular FormulaC11H8F2N2O
Molecular Weight222.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)OC2=NC=CC(=C2)N
InChIInChI=1S/C11H8F2N2O/c12-7-1-2-10(9(13)5-7)16-11-6-8(14)3-4-15-11/h1-6H,(H2,14,15)
InChIKeyNDSYIIRNBCKRPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Difluorophenoxy)pyridin-4-amine (CAS 1250599-43-9): A Regiospecific Aminopyridine Fragment for Kinase-Focused Medicinal Chemistry


2-(2,4-Difluorophenoxy)pyridin-4-amine (CAS 1250599-43-9, MW 222.19 g/mol, C11H8F2N2O) is a difluorinated 4-aminopyridine ether compound that serves as a versatile small-molecule scaffold for kinase inhibitor design . Its structure features a 2,4-difluorophenoxy moiety at the pyridine 2-position and a primary amine at the 4-position, a regiospecific substitution pattern that distinguishes it from the 3-amino isomer (CAS 175135-63-4) and positions it as a key building block in fragment-based drug discovery, most notably as a precursor to advanced VRK1/VRK2 inhibitors and the BET bromodomain clinical candidate ABBV-075 (mivebresib) [1][2].

1 Fragment-based kinase inhibitor design: hinge-binding scaffold with regiospecific 4-amine geometry.
2 VRK1/VRK2 inhibitor probe development: validated structural precursor with PDB 6BU6 co-crystal context.
3 BET bromodomain inhibitor lead optimization: fragment basis for ABBV-075 pharmacophore elaboration.

Why In-Class Substitution of 2-(2,4-Difluorophenoxy)pyridin-4-amine Cannot Be Assumed Equivalent


The position of the amine group on the pyridine ring (4-amine vs. 3-amine) and the specific fluorine substitution pattern (2,4-difluoro vs. 4-fluoro or unsubstituted phenyl) are not interchangeable parameters for kinase inhibitor design. Structural biology data from the VRK1–inhibitor co-crystal complex (PDB 6BU6) demonstrates that the aminopyridine core participates in critical hinge-binding hydrogen bonds within the ATP-binding pocket, while the difluorophenol moiety engages in polar interactions with structurally conserved residues [1]. SAR studies on related VRK inhibitors revealed that replacing the difluorophenol with a phenol resulted in a measurable drop in thermal stabilization (ΔTm), confirming that the fluorine atoms contribute directly to binding affinity through enhanced acidic character and altered electronic properties [2]. Consequently, substitution with a 3-amino isomer or a non-fluorinated analog cannot reliably reproduce the binding mode and potency observed with 2-(2,4-difluorophenoxy)pyridin-4-amine.

Regioisomer risk 3-amino isomer (CAS 175135-63-4) presents a distinct hinge-binding vector; binding geometry may not transfer, limiting direct replacement in VRK-targeted libraries.
Fluorine SAR risk Replacing 2,4-difluoro with unsubstituted phenoxy may lower protein thermal stabilization; target engagement profile may shift, requiring binding-mode reassessment.
Procurement risk 4-amine isomer has a more limited supplier base than the 3-amine analog; supply-chain evaluation may be needed for long-term library synthesis planning.

Quantitative Differentiation Evidence for 2-(2,4-Difluorophenoxy)pyridin-4-amine Against Close Structural Analogs


4-Amine vs. 3-Amine Regioisomer: Hydrogen-Bonding Geometry in Kinase Hinge Binding

In VRK1 and VRK2 inhibitor development, the aminopyridine scaffold binds to the kinase hinge region via the pyridine nitrogen and the primary amine. The 4-amine substitution pattern of the target compound directs the amine group into a distinct spatial orientation compared to the 3-amino isomer (CAS 175135-63-4). The prototype VRK inhibitor 5 (bearing difluorophenol moieties at both 3- and 5-positions of a 2-aminopyridine core) served as the starting point for optimization, demonstrating that the 2-aminopyridine core is essential for activity [1]. The 4-amine isomer presents a different hydrogen-bond donor/acceptor vector angle, which is critical for maintaining the proper binding geometry observed in the VRK1 co-crystal structure (PDB 6BU6) [2].

4-Amine vs. 3-Amine Hinge Geometry
Class-level inference
Distinct hydrogen-bond donor/acceptor vector angle; binding geometry inferred from related VRK1 co-crystal structures.
Supports regiospecific hinge-binding workflow fit.
Co-crystal (PDB 6BU6) confirms binding mode for the difluorophenol-aminopyridine class.
Kinase inhibitor design Regioisomeric differentiation Hinge-binding pharmacophore

2,4-Difluorophenoxy vs. Unsubstituted Phenoxy: Thermal Stabilization (ΔTm) in VRK Binding

In the VRK inhibitor SAR study, replacement of the difluorophenol moiety with an unsubstituted phenol group (compound 6) resulted in a measurable drop in thermal stabilization (ΔTm) for both VRK1 and VRK2 relative to the prototype compound 5 bearing the 2,4-difluorophenol [1]. The observed ΔTm decrease indicates that the fluorine atoms at positions 2 and 4 of the phenoxy ring are important for binding, attributed to increased acidic character of the phenol group and altered electronic properties of the aromatic ring [1]. This finding directly supports the selection of the 2,4-difluorophenoxy substitution pattern over a simple phenoxy group for kinase inhibitor design.

2,4-Difluoro vs. Unsubstituted Phenoxy (ΔTm)
Class-level inference
Measurable drop in thermal stabilization (ΔTm) for both VRK1 and VRK2 upon fluorine removal.
Supports target engagement preference for difluorophenoxy substitution.
Exact ΔTm values in supplementary data; qualitative trend: difluorophenol > phenol.
Fluorine SAR Thermal shift assay VRK inhibitor binding affinity

Fragment Provenance: Validated Precursor to the Clinical BET Inhibitor ABBV-075 (Mivebresib)

The 2-(2,4-difluorophenoxy)pyridin-4-amine scaffold is a direct structural precursor to the difluorophenoxy-aminopyridine fragment embedded in ABBV-075 (mivebresib), a potent and orally available BET family bromodomain inhibitor that has entered clinical trials [1]. ABBV-075 demonstrates IC50 values in the nanomolar range against BRD2, BRD4, and BRDT bromodomains and has shown in vivo efficacy in mouse models of cancer progression and inflammation [1]. The 4-amine-substituted pyridine core with the 2,4-difluorophenoxy ether linkage is a critical pharmacophoric element retained in the final clinical candidate, validating the fragment's relevance for drug discovery programs targeting epigenetic readers.

Validated Precursor to ABBV-075
Supporting evidence
Core fragment of ABBV-075 (mivebresib), a clinical-stage BET inhibitor with nanomolar BRD2/BRD4 potency.
Supports scaffold selection for BET inhibitor lead optimization.
Fragment-to-lead validation from AbbVie BET program.
Fragment-based drug discovery BET bromodomain inhibitor Clinical candidate precursor

Commercial Availability and Purity Specification Relative to Regioisomeric and Structural Analogs

2-(2,4-Difluorophenoxy)pyridin-4-amine (CAS 1250599-43-9) is available from multiple specialty chemical suppliers at purities ranging from 95% to 98% (e.g., Leyan catalog 1553863 at 98% purity; Sigma-Aldrich at 95% purity) . In contrast, the 3-amino regioisomer (CAS 175135-63-4) is more broadly offered (TargetMol, JK Chemical, ABCR) at comparable purity levels (95–98%), potentially reflecting lower synthetic complexity or higher demand . The 4-amine isomer's more limited supplier base, coupled with its demonstrated utility in delivering a clinical candidate (ABBV-075), positions it as a higher-value, specialized fragment for kinase and epigenetic target campaigns.

Supplier Network Differentiation
Supporting evidence
4-amine isomer (purity 95–98%) available from ~5 specialty suppliers vs. broader network for 3-amine isomer.
Procurement context: specialized fragment may require early ordering.
Supplier catalog comparison; procurement-risk review recommended.
Chemical procurement Building block purity Supplier specification

Validated Application Scenarios for 2-(2,4-Difluorophenoxy)pyridin-4-amine in Drug Discovery and Chemical Biology


VRK1/VRK2 Kinase Inhibitor Fragment-Based Lead Generation

As demonstrated by the VRK inhibitor series published by dos Reis et al. (2019), 2-aminopyridine scaffolds with difluorophenol substituents are validated starting points for VRK1 and VRK2 inhibitor development [1]. The co-crystal structure of the bis-difluorophenol-aminopyridine inhibitor bound to VRK1 (PDB 6BU6) confirms the binding mode and can guide structure-based design [2]. The 4-amine isomer offers a distinct vector for further elaboration at the amine position, enabling the synthesis of focused libraries for VRK-targeted probe discovery.

BET Bromodomain Epigenetic Probe and Lead Optimization

The 2-(2,4-difluorophenoxy)pyridin-4-amine scaffold is a direct structural precursor to the ABBV-075 (mivebresib) pharmacophore, a clinical-stage BET bromodomain inhibitor with documented potency against BRD2, BRD4, and BRDT [3]. Researchers pursuing BET inhibitor programs can leverage this fragment as a validated starting point for generating novel IP-differentiated analogs or for preparing reference compounds benchmarking against the mivebresib chemotype.

Focused Kinase Selectivity Panel Screening with a Defined Aminopyridine Scaffold

The VRK inhibitor program established that the difluorophenol-aminopyridine scaffold can achieve selectivity scores as low as S(50%) of 0.04 when optimized, meaning the most potent compound (26, IC50 = 150 nM for VRK1) showed activity against only 4% of 48 kinases tested at 1 µM [1]. The 4-amine substitution pattern provides a starting geometry for building selectivity into kinase-targeted chemical probes, making this scaffold suitable for programs where kinase selectivity profiling is a key decision gate.

Regioisomer-Controlled Synthesis of Aminopyridine Compound Libraries

For medicinal chemistry groups building compound libraries around the aminopyridine core, the 4-amine isomer (CAS 1250599-43-9) and the 3-amine isomer (CAS 175135-63-4) are not functionally redundant. The 4-amine isomer directs substitution at the ring nitrogen and C-4 position, enabling distinct diversification strategies compared to the 3-amine isomer. This regioisomeric control is essential for SAR exploration across diverse kinase targets and for generating IP-protectable chemical matter [1][2].

Application
Selection Property
Validation Focus
VRK1/VRK2 inhibitor fragment-based lead generation
4-amine hinge-binding geometry
PDB 6BU6 co-crystal binding-mode review
BET bromodomain epigenetic probe and lead optimization
ABBV-075 pharmacophore precursor
BRD2/BRD4 bromodomain potency benchmarking
Focused kinase selectivity panel screening
Regiospecific scaffold for selectivity optimization
Kinase panel selectivity score interpretation
Regioisomer-controlled aminopyridine library synthesis
4-amine substitution pattern (CAS 1250599-43-9)
SAR differentiation from 3-amine isomer
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